molecular formula C20H21N5O2 B5633775 5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine

5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine

Cat. No. B5633775
M. Wt: 363.4 g/mol
InChI Key: HMDKKDNFGBWYPX-UHFFFAOYSA-N
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Description

This compound, with a complex structure involving isoxazole, pyrrolidine, and pyrimidine moieties, is a subject of interest in various fields of chemistry due to its unique chemical and physical properties. The synthesis and characterization of similar compounds have been extensively studied to understand their potential applications in material science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

The synthesis of compounds structurally similar to “5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine” often involves multistep synthetic routes. These routes may include the formation of isoxazole rings through cycloaddition reactions, followed by functionalization of the core structure with pyrrolidine and pyrimidine units. Techniques such as nucleophilic substitution and condensation reactions are commonly employed (Katritzky, Qiu, He, & Yang, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. This analysis reveals the conformational preferences and intra- and intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity (Seethalakshmi & Palanivel, 2017).

Chemical Reactions and Properties

The chemical reactivity of “5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine” is influenced by the presence of functional groups such as the isoxazole ring and the pyrimidinamine moiety. These groups can undergo various chemical reactions, including nucleophilic attacks, electrophilic substitutions, and cycloadditions. The compound's chemical properties are characterized by its reactivity towards different reagents and conditions, leading to the formation of a wide array of derivatives with potential utility in different chemical domains (Rajanarendar, Karunakar, & Ramu, 2006).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for their application in material science. These properties are determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's thermal stability and phase transitions (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for predicting the compound's behavior in synthetic routes and its interaction with biological systems. Studies on similar compounds highlight the importance of functional groups and their placement within the molecule for determining its reactivity and potential applications in organic synthesis and drug development (Asiri & Khan, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve modifying its structure to enhance its properties or reduce any associated hazards .

properties

IUPAC Name

(2-anilinopyrimidin-5-yl)-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-18(14(2)27-24-13)17-9-6-10-25(17)19(26)15-11-21-20(22-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-12,17H,6,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDKKDNFGBWYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine

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